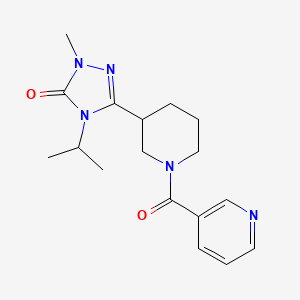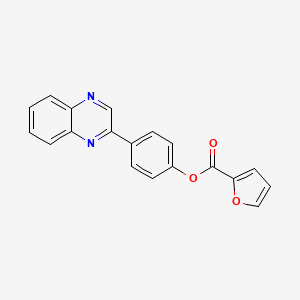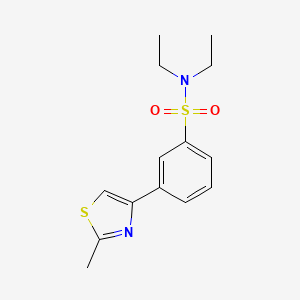![molecular formula C30H16N2O7 B11119616 N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)carbonyl]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11119616.png)
N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)carbonyl]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C17H6O7 . This compound is known for its unique structural properties, which include multiple functional groups such as isobenzofuranyl and isoindolinecarboxamide. These structural features make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,3-isobenzofurandione with appropriate phenyl derivatives under controlled conditions . The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Isobenzofurandione, 4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)carbonyl]
- Phthalic anhydride, 4-(chloroformyl)
- 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride
Uniqueness
N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C30H16N2O7 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-[4-(1,3-dioxo-2-benzofuran-5-carbonyl)phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C30H16N2O7/c33-25(17-8-13-22-24(14-17)30(38)39-29(22)37)16-6-10-19(11-7-16)31-26(34)18-9-12-21-23(15-18)28(36)32(27(21)35)20-4-2-1-3-5-20/h1-15H,(H,31,34) |
InChI Key |
FPZKOCPCCJVBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]methanol](/img/structure/B11119546.png)
![1-(4-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119551.png)

![(2E)-N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide](/img/structure/B11119562.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B11119569.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide](/img/structure/B11119577.png)
![(2E)-N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11119580.png)

![N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11119585.png)
![methyl 4-{1-(furan-2-ylmethyl)-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11119588.png)
![[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11119595.png)
![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B11119602.png)
![N-({N'-[(E)-(3-Phenyl-1H-pyrazol-4-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11119604.png)
